molecular formula C10H16BF4N B1250696 1-Butyl-4-methylpyridinium tetrafluoroborate CAS No. 343952-33-0

1-Butyl-4-methylpyridinium tetrafluoroborate

Cat. No.: B1250696
CAS No.: 343952-33-0
M. Wt: 237.05 g/mol
InChI Key: VISYYHYJMCAKAF-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridinium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C10H16BF4N and its molecular weight is 237.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermophysical Properties

1-Butyl-4-methylpyridinium tetrafluoroborate has been extensively studied for its thermophysical properties. Research conducted by Bandrés et al. (2009) focused on the measurement of its density, speed of sound, refractive index, kinematic viscosity, surface tension, and thermal properties across a wide temperature range. Their findings are vital for understanding the behavior of this compound and its potential as a new solvent (Bandrés et al., 2009).

Applications in Energy Storage

Diaw et al. (2005) explored the use of this compound in energy storage, specifically in lithium batteries. They mixed it with organic solvents and a lithium salt, highlighting its potential in batteries or supercapacitors (Diaw et al., 2005).

Ionic Conductivity

A study by Bandrés et al. (2010) provided valuable insights into the ionic conductivity of this compound. They reported conductivity data as a function of temperature, contributing to the understanding of its transport properties (Bandrés et al., 2010).

Aggregation Behavior in Aqueous Solutions

The aggregation behavior of this compound in aqueous solutions was characterized by Bandrés et al. (2009). They analyzed its critical aggregation concentration and the Gibbs energy of aggregation, providing crucial data for its applications in aqueous systems (Bandrés et al., 2009).

Quantum Chemical Studies

Anantharaj and Banerjee (2011) conducted quantum chemical studies on the interaction of thiophene and pyridine with this compound. Their research helps understand the CH-π interactions and the behavior of ionic liquids in various chemical processes (Anantharaj & Banerjee, 2011).

Corrosion Inhibition

Scendo and Uznanska (2011) investigated the effectiveness of this compound as a corrosion inhibitor for copper. They found that its efficiency increases with concentration, making it a potential inhibitor in various industrial applications (Scendo & Uznanska, 2011).

Electrochemical Interface Studies

Siinor et al. (2012) examined the electrochemical interface of this compound and its impact on electrical double-layer formation, revealing its potential in electrochemical applications (Siinor et al., 2012).

Mechanism of Action

In the field of energy storage, 1-butyl-4-methylpyridinium tetrafluoroborate has been explored as the electrolyte for graphene-based electrochemical double-layer capacitors (EDLCs) . In EDLCs, energy is stored through ion adsorption with no chemical reaction forming the double layer of the ions at the working electrode/electrolyte interface .

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and washing contaminated clothing before reuse .

Future Directions

Given its unique properties and potential applications, 1-Butyl-4-methylpyridinium tetrafluoroborate could be further explored in the field of energy storage, particularly in the development of high-performance EDLCs . It could also find use in other areas such as sensor development and materials science .

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISYYHYJMCAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049275
Record name 1-Butyl-4-methylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343952-33-0
Record name 1-Butyl-4-methylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-methylpyridinium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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